molecular formula C16H23NO B15277299 3-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane

3-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane

Cat. No.: B15277299
M. Wt: 245.36 g/mol
InChI Key: SCPUJMHSYYLKHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural framework. Spirocyclic compounds are known for their rigid and stable structures, which often result in significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane typically involves multiple steps. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of piperidin-4-one with but-3-en-1-ol under acidic conditions . Another approach involves the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .

Industrial Production Methods

the Prins cyclization reaction offers a more feasible route for large-scale production compared to the olefin metathesis method .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

3-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. This inhibition disrupts the transport of essential molecules, leading to the death of the bacterial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to inhibit the MmpL3 protein makes it particularly valuable in the development of new antituberculosis drugs .

Properties

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

3-methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane

InChI

InChI=1S/C16H23NO/c1-13-11-17-16(12-18-13)9-7-15(8-10-16)14-5-3-2-4-6-14/h2-6,13,15,17H,7-12H2,1H3

InChI Key

SCPUJMHSYYLKHK-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2(CCC(CC2)C3=CC=CC=C3)CO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.